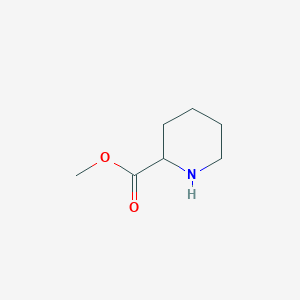

Methyl Piperidine-2-carboxylate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

Systematic and Common Names

The compound is systematically named methyl piperidine-2-carboxylate according to IUPAC nomenclature. nih.gov However, it is also widely known by its common name, methyl pipecolinate . nih.gov Other synonyms used in the literature include methyl 2-piperidinecarboxylate and 2-piperidinecarboxylic acid methyl ester. nih.govchemspider.com The hydrochloride salt of this compound is also frequently used in research settings. chemimpex.comtcichemicals.com

Stereoisomeric Forms and Their Significance

This compound exists in two stereoisomeric forms, (S)-methyl piperidine-2-carboxylate and (R)-methyl piperidine-2-carboxylate, due to the chiral center at the second carbon of the piperidine (B6355638) ring. nih.govnih.gov The (S)-enantiomer, in particular, is a significant chiral building block in asymmetric synthesis. bldpharm.comcookechem.com Its specific stereochemistry is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the development of pharmaceuticals. chemimpex.comcookechem.com For instance, (S)-Methyl piperidine-2-carboxylate hydrochloride is utilized in the preparation of thyrotropin-releasing hormone (TRH) analogs and matriptase inhibitors. cookechem.com

Structural Analogues and Derivatives Relevant to Research

The piperidine scaffold is a common motif in many biologically active compounds and natural products. mdpi.com Consequently, various structural analogues and derivatives of this compound are of significant research interest. These include:

Positional Isomers: Methyl piperidine-3-carboxylate (methyl nipecotate) and methyl piperidine-4-carboxylate (methyl isonipecotate) are positional isomers that differ in the attachment point of the methoxycarbonyl group on the piperidine ring. scbt.comchemicalbook.comscbt.com These isomers are used in the synthesis of various biologically active compounds, including neurochemicals and antibacterials. chemicalbook.comalfa-chemical.com

N-Substituted Derivatives: The nitrogen atom of the piperidine ring can be substituted with various functional groups. For example, N-methyl-D-pipecolic acid is an N-methylated analogue. chemspider.com N-alkoxycarbonyl derivatives, such as those used in the synthesis of loratadine, are another important class. nih.gov

Ring-Modified Analogues: Modifications to the piperidine ring itself, such as the introduction of additional substituents or the creation of bridged systems, lead to a diverse range of analogues. nih.gov For example, 2-methylpiperidine (B94953) and its derivatives are common structural motifs. nist.govnist.gov C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been explored as a chiral building block for alkaloids. nih.gov Furthermore, piperidine derivatives with carboxamide functionalities, like (2S)-2-methylpiperidine-2-carboxamide, are also subjects of study.

Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392714 | |

| Record name | Methyl Piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-45-0 | |

| Record name | Methyl pipecolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41994-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Relevance and Scope in Chemical and Biological Sciences

Biological Context: Relationship to Pipecolic Acid and Amino Acid Metabolism

This compound is recognized in academic research primarily as the methyl ester of pipecolic acid. cymitquimica.comnih.gov Pipecolic acid, a non-proteinogenic amino acid, is a key player in the metabolic pathways of the essential amino acid L-lysine in various organisms, including plants and mammals. nih.govwikipedia.org The study of this compound is often linked to the analytical methods used to investigate the biosynthesis and metabolism of pipecolic acid.

In the realm of plant biology, particularly in the study of plant immunity in Arabidopsis thaliana, pipecolic acid is a critical signaling molecule that helps regulate systemic acquired resistance. nih.gov Its biosynthesis from L-lysine is a multi-step process. Research indicates that L-lysine is first converted to an α-keto acid, which then cyclizes to form intermediate compounds such as Δ¹-piperideine-2-carboxylic acid (1,2-DP). nih.gov This intermediate is then further processed to yield pipecolic acid. nih.gov

During the scientific investigation of these pathways, analytical techniques like gas chromatography-mass spectrometry (GC-MS) are frequently employed. nih.govoup.com These methods often require a derivatization step to enhance the volatility and stability of the analyzed compounds. A common derivatization process involves the conversion of carboxylic acids into their corresponding methyl esters. nih.govoup.com Consequently, pipecolic acid and its metabolic precursors are often detected and quantified in their methylated form, as this compound. nih.gov

Furthermore, research has identified a methylated derivative of N-hydroxy pipecolic acid (NHP), known as N-hydroxy pipecolic acid methyl ester (MeNHP), in Arabidopsis thaliana. researchgate.netoup.comnih.gov NHP, which is synthesized from pipecolic acid, is a crucial regulator of plant immunity. oup.com Scientific evidence suggests that MeNHP, with the methyl group attached to the carboxylic acid function, may serve as a storage or transport form of NHP. researchgate.netnih.gov This methyl ester can be hydrolyzed back to NHP, thereby playing a role in the metabolic turnover and regulation of this important signaling molecule. researchgate.netnih.govresearchgate.net

Table 1: Key Molecules in the Pipecolic Acid Metabolic Pathway

| Compound Name | Chemical Formula | Role/Significance in Metabolism |

| L-Lysine | C₆H₁₄N₂O₂ | Essential amino acid and precursor to pipecolic acid. nih.gov |

| Pipecolic Acid | C₆H₁₁NO₂ | Non-proteinogenic amino acid involved in immunity. nih.govwikipedia.org |

| Δ¹-piperideine-2-carboxylic acid | C₆H₉NO₂ | Cyclic intermediate in the biosynthesis of pipecolic acid from lysine. nih.gov |

| N-hydroxy pipecolic acid (NHP) | C₆H₁₁NO₃ | N-hydroxylated derivative of pipecolic acid; a key signaling molecule in plant immunity. oup.com |

| N-hydroxy pipecolic acid methyl ester (MeNHP) | C₇H₁₃NO₃ | Methylated form of NHP, suggested to be a storage or transport form. researchgate.netnih.gov |

Esterification of Pipecolic Acid and Derivatives

The direct conversion of pipecolic acid (piperidine-2-carboxylic acid) to its corresponding methyl ester is a fundamental transformation. Methodologies range from classical acid catalysis to modern coupling-reagent-mediated processes that offer milder conditions and broader substrate compatibility.

Catalytic esterification represents the most direct approach for synthesizing this compound from pipecolic acid and methanol. This method typically relies on an acid catalyst to activate the carboxylic acid and facilitate nucleophilic attack by the alcohol.

Classical methods involve heating the substrates in the presence of a strong mineral acid. However, to improve efficiency, yield, and environmental compatibility, heterogeneous catalysts have been explored. Graphene oxide, for instance, has been demonstrated as an effective and reusable acid catalyst for esterification reactions, accommodating a wide range of carboxylic acids and alcohols. organic-chemistry.org Another advanced approach utilizes a macroporous polymeric acid catalyst, which allows for the direct esterification at moderate temperatures (50-80°C) without the need to remove the water byproduct, a common requirement in equilibrium-driven esterifications. organic-chemistry.org

A patented method for a related compound, 4-methylpiperidine-2-carboxylate, highlights a strategy involving the initial synthesis of a picoline derivative followed by catalytic hydrogenation. While this involves more steps than direct esterification, the principles of using catalysts for ring formation and modification are central. For instance, the reduction of an N-oxide intermediate is achieved using palladium on carbon (10% Pd/C).

Table 1: Comparison of Catalytic Esterification Approaches

| Catalyst System | Key Features | Advantages |

|---|---|---|

| Homogeneous Acid (e.g., HCl) | Traditional method requiring reflux. | Simple setup. |

| Graphene Oxide | Heterogeneous and reusable acid catalyst. organic-chemistry.org | Easy recovery and recycling of the catalyst. organic-chemistry.org |

| Macroporous Polymeric Acid | Enables reaction at 50-80°C without water removal. organic-chemistry.org | Mild conditions, high yield, suitable for flow chemistry. organic-chemistry.org |

| Pd/C (in multi-step synthesis) | Used for hydrogenation of a heterocyclic precursor. | High efficiency in reduction steps. |

To circumvent the often harsh conditions of acid catalysis and the need to use an excess of one reactant, coupling reagents are widely employed. tcichemicals.com These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol, even under mild, room-temperature conditions. tcichemicals.comrsc.org

A common class of coupling reagents is carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The mechanism involves the formation of an O-acylisourea intermediate. rsc.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction by forming an even more reactive acylpyridinium species, which is particularly beneficial when using less nucleophilic alcohols. rsc.org

Other modern coupling reagents have been developed to offer high yields and simple purification.

TBTU, TATU, and COMU : These uronium-based reagents are highly effective for preparing esters from both aliphatic alcohols and phenols at room temperature in the presence of an organic base. organic-chemistry.org

2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) : Developed by Shiina and co-workers, this reagent facilitates esterification under mild conditions with a catalytic amount of DMAP, providing high yields. tcichemicals.com The steric hindrance from the ortho-substituents and the electronic effect of the nitro group work synergistically to promote the desired reaction. tcichemicals.com

o-NosylOXY (ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) : This reagent offers a more sustainable approach, as its byproducts can be easily recovered and recycled. organic-chemistry.org

Table 2: Selected Coupling Reagents for Esterification

| Reagent | Abbreviation | Typical Conditions | Key Characteristics |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Room temperature, often with DMAP. rsc.org | Widely used, generates urea (B33335) byproduct. rsc.org |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Room temperature, organic base. organic-chemistry.org | Fast reactions, high yields. organic-chemistry.org |

| 2-Methyl-6-nitrobenzoic anhydride | MNBA | Room temperature, cat. DMAP. tcichemicals.com | High yields, mild conditions, suitable for sensitive substrates. tcichemicals.com |

| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | o-NosylOXY | Room temperature. organic-chemistry.org | Environmentally friendly due to recyclable byproducts. organic-chemistry.org |

Stereoselective and Enantioselective Synthesis Approaches

The biological activity of molecules containing a piperidine-2-carboxylate moiety is often dependent on their stereochemistry. Therefore, methods that control the formation of stereogenic centers are of paramount importance.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantiomeric purity. mdma.ch This strategy typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyridine (B92270) or tetrahydropyridine (B1245486) derivative, using a transition metal complexed with a chiral ligand.

Ruthenium-based catalysts are particularly effective for this transformation. nih.gov Chiral phosphine (B1218219) ligands, such as those from the BINAP family (e.g., SYNPHOS, MeO-BIPHEP), are commonly employed to induce high enantioselectivity. mdma.ch The reaction can be applied to a wide range of substrates, including olefins and ketones, to create chiral centers. mdma.ch In one documented synthesis, steric effects from an existing methyl group at the C2 position of a pyridine ring direct the hydrogenation to favor the cis-configuration, demonstrating diastereoselective control. The development of these catalytic systems has been recognized as a major achievement in chemistry, enabling the cost-effective and environmentally responsible production of single-enantiomer compounds. mdma.ch

Biocatalysis offers an attractive alternative to traditional chemical methods, providing exceptional selectivity under mild, aqueous conditions. nih.gov Enzymes have been harnessed in innovative cascade reactions to produce stereo-enriched piperidines. researchgate.netacs.org

A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, which combines chemical synthesis with biocatalysis. nih.govacs.org A key step in this process is a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org

A key enzyme in the biosynthesis of L-pipecolic acid is Δ1-piperideine-2-carboxylate reductase (P2C reductase). wikipedia.org This enzyme catalyzes the stereospecific reduction of the cyclic imine Δ1-piperideine-2-carboxylate (P2C) to L-pipecolate. wikipedia.orgnih.gov

The reductase isolated from the bacterium Pseudomonas putida utilizes NADPH as a cofactor and exhibits an optimal pH between 8.0 and 8.3. nih.govebi.ac.uk The enzyme is highly specific for its substrates, with Km values of 0.23 mM for Δ1-piperideine-2-carboxylate and 0.13 mM for NADPH. nih.govebi.ac.uk It is strongly inhibited by certain metal ions (Zn2+, Mn2+, Hg2+, Co2+) and p-chloromercuribenzoate. nih.gov The reaction is essentially irreversible, driving the synthesis towards the L-pipecolate product. nih.govebi.ac.uk

Researchers have also explored variants of this enzyme for broader synthetic applications. For example, Δ1-piperideine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin) has been shown to possess a promiscuous ketoreductase activity, enabling it to catalyze the reduction of different 2-oxoacid derivatives in enzymatic cascades. csic.es Furthermore, engineered variants of the reductase from Pseudomonas putida have been created to alter substrate specificity, for instance, to enable the production of N-methylphenylalanine from phenylpyruvate. ebi.ac.uk

**Table 3: Properties of Δ1-Piperideine-2-carboxylate Reductase from *P. putida***

| Property | Value / Description | Reference |

|---|---|---|

| Enzyme Commission (EC) Number | 1.5.1.21 | wikipedia.org |

| Reaction | Δ1-Piperideine-2-carboxylate + NADPH + H+ → L-Pipecolate + NADP+ | wikipedia.org |

| Cofactor | NADPH | nih.govebi.ac.uk |

| Optimal pH | 8.0 - 8.3 | nih.govebi.ac.uk |

| Km (Δ1-Piperideine-2-carboxylate) | 0.23 mM | nih.govebi.ac.uk |

| Km (NADPH) | 0.13 mM | nih.govebi.ac.uk |

| Inhibitors | Zn2+, Mn2+, Hg2+, Co2+, p-chloromercuribenzoate | nih.gov |

Advancements in the Synthesis of this compound: A Focus on Modern Methodologies

The piperidine scaffold is a fundamental structural motif found in a vast array of natural products and pharmaceutically active compounds. Among its many derivatives, this compound serves as a crucial building block and intermediate in the synthesis of more complex molecules. This article delves into advanced synthetic methodologies for this compound and its derivatives, exploring enzymatic, catalytic, and total synthesis strategies that have emerged in recent years.

Pharmacological and Biological Research Applications of Methyl Piperidine 2 Carboxylate and Its Derivatives

Neurochemical and Neurobiological Studies

Derivatives of methyl piperidine-2-carboxylate are significant subjects of neurochemical and neurobiological research due to their interaction with central nervous system targets.

While direct studies on the role of this compound in the synthesis of neurotransmitters are not prominent, its derivatives have been extensively investigated for their profound impact on neurotransmitter function. The primary area of research has been the modulation of excitatory amino acid neurotransmitter systems, particularly through the antagonism of receptors that bind glutamate (B1630785) and aspartate. acs.org This interaction with key receptors is a critical mechanism for influencing neuronal function and is a cornerstone of the therapeutic potential of these compounds.

The ability of piperidine-2-carboxylate derivatives to modulate neuronal activity has positioned them as promising candidates for therapies targeting various neurological disorders. Research has indicated their potential utility as anticonvulsants and in the treatment of neurodegenerative conditions such as Alzheimer's disease. nih.govresearch-nexus.net Furthermore, these compounds have been explored for their neuroprotective effects, specifically in preventing the neuronal damage that occurs during cerebral ischemia (stroke). nih.gov The development of small molecules that can stimulate neurite outgrowth is another avenue of exploration, aiming to protect neurons from degeneration and promote the regeneration of nerve cells. epo.org For instance, novel N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential cholinesterase inhibitors for Alzheimer's treatment, with some showing potent activity and a high likelihood of crossing the blood-brain barrier. research-nexus.net

A significant focus of research has been on the development of piperidine-2-carboxylate derivatives as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a subtype of the excitatory amino acid receptor that plays a crucial role in synaptic plasticity and neuronal function; however, its overactivation can lead to excitotoxicity and cell death, implicating it in a variety of neurological disorders. acs.org

Researchers have synthesized series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids that demonstrate high affinity and selectivity for the NMDA receptor. nih.gov One of the most potent compounds from this series, known as LY233053, was found to be a selective NMDA antagonist. nih.govnih.gov Further investigation resolved this compound into its constituent enantiomers, revealing that the antagonist activity resided with the (-)-2R,4S-isomer (LY235723). nih.gov These compounds were the first examples of NMDA antagonists to incorporate a tetrazole group as a bioisostere for an acidic moiety. nih.gov A key finding was that these tetrazole-containing amino acids have a shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be beneficial for controlling dosage in acute conditions like stroke. nih.gov

| Compound | NMDA Receptor Binding (IC50) | NMDA Antagonism in Cortical Slice (IC50) | In Vivo Activity (NMDA-induced convulsions in neonatal rats) |

|---|---|---|---|

| LY233053 ((+/-)-1) | 107 ± 7 nM | 4.2 ± 0.4 µM | MED = 20 mg/kg ip |

| LY235723 ((-)-1) | 67 ± 6 nM | 1.9 ± 0.24 µM | Data not specified in source |

Exploration in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the prevalence and importance of the piperidine (B6355638) scaffold in drug design. fuaij.com

In the process of drug discovery, this compound and its variations serve as key pharmaceutical intermediates. fuaij.com They act as foundational structures that can be chemically modified to create a library of new compounds for biological screening. For example, methyl piperidine-4-carboxylate is used as a reactant in the synthesis of potential antitubercular agents and various enzyme inhibitors. fishersci.com The ability to introduce specific stereochemistry, as with (S)-Methyl piperidine-2-carboxylate, is crucial for developing chiral drugs that can interact more precisely with biological targets like proteins and enzymes. thieme-connect.com

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govthieme-connect.comresearchgate.net Its significance stems from several advantageous properties that it can impart to a molecule.

The introduction of a chiral piperidine scaffold can:

Modulate Physicochemical Properties : The piperidine ring possesses both hydrophilic and lipophilic characteristics. Modifying its structure, such as by adding substituents, can fine-tune properties like aqueous solubility, which is critical for a drug's absorption and distribution. thieme-connect.com

Enhance Biological Activities and Selectivity : The rigid, three-dimensional structure of the piperidine ring can orient functional groups in a precise spatial arrangement, leading to a better fit with the binding site of a biological target. This enhances potency and selectivity for the intended target over others, which can reduce off-target effects. thieme-connect.comthieme-connect.com

Improve Pharmacokinetic Properties : The presence of the piperidine scaffold can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Reduce Cardiac Toxicity : Research has suggested that incorporating a piperidine scaffold can help in reducing the risk of hERG toxicity, a common cause of cardiac side effects that can halt drug development. thieme-connect.comthieme-connect.com

The versatility of the piperidine scaffold is evident in its presence in drugs across more than twenty different pharmaceutical classes, including treatments for neurological disorders, cancer, and infectious diseases. nih.govnih.gov

| Advantage | Description | Reference |

|---|---|---|

| Physicochemical Modulation | Balances hydrophilicity and lipophilicity, allowing for optimization of properties like solubility. | thieme-connect.com |

| Enhanced Bioactivity | Provides a rigid 3D framework that improves binding to biological targets, increasing potency and selectivity. | thieme-connect.comthieme-connect.com |

| Improved Pharmacokinetics | Can positively influence the ADME (absorption, distribution, metabolism, excretion) profile of a drug candidate. | thieme-connect.com |

| Reduced hERG Toxicity | Inclusion of the scaffold has been shown to mitigate the risk of certain cardiac toxicities. | thieme-connect.comthieme-connect.com |

Drug Discovery and Development

Design of Novel Biologically Active Piperidine Scaffolds

The piperidine framework is a privileged structure in drug discovery, frequently incorporated into molecules to enhance their biological activity and selectivity. researchgate.net The ability to modify the piperidine ring at various positions enables chemists to fine-tune the properties of a molecule to achieve desired pharmacological effects. clinmedkaz.org The introduction of a chiral piperidine scaffold, such as that derived from this compound, can be particularly beneficial, improving how a molecule fits into protein binding sites and potentially reducing off-target toxicity. researchgate.net

Anticancer Research and Cytotoxicity Evaluations

Piperidine and its derivatives have demonstrated significant potential in the development of new anticancer agents. nih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways. nih.gov

One key area of research involves the design of piperidine derivatives as inhibitors of critical cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR). For example, a series of methyl piperazine-incorporated phenyl benzamide (B126) derivatives, structurally similar to known EGFR inhibitors, showed promising cytotoxicity against several cancer cell lines. researchgate.net Compound A-11 from this series was particularly potent, with IC₅₀ values of 5.71 µM against the A-549 lung cancer cell line and 4.26 µM against the HCT-116 colon cancer line. researchgate.net Another study focused on piperine-carboximidamide hybrids, which also target EGFR, as well as BRAF and CDK2. Several of these hybrids exhibited strong antiproliferative activity, with IC₅₀ values for EGFR inhibition in the nanomolar range (96 to 127 nM). nih.gov

Other strategies include developing bioreducible prodrugs. A series of 2,6-disubstituted N-methylpiperidine derivatives were designed as bifunctional alkylating agents. nih.gov The most toxic of these were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which showed potent cytotoxicity against human colon carcinoma cell lines (HT-29 and BE) with IC₅₀ values between 6 and 11 µM. nih.gov The corresponding N-oxides, designed to be activated under the hypoxic conditions typical of solid tumors, were found to be less toxic, suggesting that while the core piperidine structure is a versatile cytotoxic entity, N-oxide formation deactivates it in this context. nih.gov

| Compound Class / Name | Cancer Cell Line | Target(s) | Cytotoxicity (IC₅₀) | Reference |

| Methyl piperazine (B1678402) derivative (A-11) | A-549 (Lung) | EGFR (probable) | 5.71 µM | researchgate.net |

| HCT-116 (Colon) | EGFR (probable) | 4.26 µM | researchgate.net | |

| MIAPaCa-2 (Pancreatic) | EGFR (probable) | 31.36 µM | researchgate.net | |

| Piperine-carboximidamide hybrids (VIc, VIf, VIg, VIi, VIk) | Various | EGFR, BRAF, CDK2 | 96 - 127 nM (EGFR) | nih.gov |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29, BE (Colon) | DNA alkylation | 6 - 11 µM | nih.gov |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29, BE (Colon) | DNA alkylation | 6 - 11 µM | nih.gov |

Antimicrobial and Antiviral Activity Studies

The piperidine scaffold is a common feature in molecules exhibiting antimicrobial properties. biointerfaceresearch.com A series of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized by coupling methyl isonipecotate with various amino acids and subsequently screened for antimicrobial activity. ijprs.com

In another study, new piperidine derivatives were synthesized and evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The results indicated that the biological activity was influenced by the structure of the ester side chain. biointerfaceresearch.com Similarly, six novel 1,2,5,6-tetrahydropyridine derivatives showed potent inhibitory activity against seven out of ten tested bacterial strains, with the activity dependent on the substitutions on the piperidine moiety. academicjournals.org For example, Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 6) exhibited strong inhibition against a range of bacteria, including B. cereus, E. coli, and S. aureus, with a minimum inhibitory concentration (MIC) of 0.75 mg/ml against B. subtilus. academicjournals.org

While much of the research has focused on antibacterial and antifungal activity, the broad applicability of the piperidine scaffold suggests potential for antiviral drug design, although specific studies on this compound derivatives in this area are less common. clinmedkaz.orgnih.gov

| Compound / Derivative Class | Test Organism | Activity | Reference |

| Piperidine derivatives (from Wittig olefination) | Staphylococcus aureus (Gram +) | Good activity | biointerfaceresearch.com |

| Escherichia coli (Gram -) | Active | biointerfaceresearch.com | |

| Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives | Various bacteria & fungi | Screened for antimicrobial activity | ijprs.com |

| Compound 6 (tetrahydropyridine derivative) | Bacillus subtilus | MIC: 0.75 mg/ml | academicjournals.org |

| Bacillus cereus | Strong inhibition (≥ 6 mm zone) | academicjournals.org | |

| Escherichia coli | Strong inhibition (≥ 6 mm zone) | academicjournals.org |

Analgesic Properties and Opioid Receptor Interactions

The piperidine ring is the core structure of many potent opioid analgesics, including fentanyl. painphysicianjournal.com Research in this area often focuses on understanding and modulating the interactions between piperidine-based ligands and opioid receptors (μ, δ, and κ) to develop safer and more effective pain treatments. scispace.comnih.gov

Molecular modeling studies have provided detailed insights into how piperidine-containing ligands bind to opioid receptors. For fentanyl, the charged piperidine amine forms a critical salt bridge with an aspartate residue (Asp147) in the μ-opioid receptor binding pocket. nih.gov The development of ligands with mixed μ-agonist/δ-antagonist or μ-agonist/δ-agonist profiles is an emerging strategy. scispace.comnih.gov This approach aims to enhance the analgesic effects of μ-agonists while potentially reducing adverse effects like tolerance and dependence, which can be modulated by δ-receptors. scispace.comnih.gov

Furthermore, piperidine derivatives have been identified as dual-acting antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.govnih.gov Both of these receptors are involved in pain modulation. The piperidine moiety was found to be a critical structural element for this dual activity, likely due to its ability to form a key salt bridge interaction within the σ1R binding pocket. nih.govacs.org A lead compound from this research, with a piperidine core, demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, highlighting the therapeutic potential of this novel molecular mechanism. nih.gov

Anti-inflammatory and Antioxidant Investigations

Derivatives of piperidine have been investigated for their potential to combat inflammation and oxidative stress. academicjournals.org In one study, a series of newly synthesized piperidine derivatives were evaluated for both antimicrobial and antioxidant activities. academicjournals.org Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, all tested compounds showed antioxidant potential greater than 49% at a concentration of 1 mg/ml. Compound 8 in this series, an ethyl carboxylate derivative, demonstrated the highest scavenging capacity at 78%. academicjournals.org

Other research has focused on combining the piperidine or piperazine moiety with methyl salicylate, a known anti-inflammatory agent. researchgate.net This work produced a series of new derivatives that exhibited potent anti-inflammatory activities in animal models of xylol-induced ear edema and carrageenan-induced paw edema, with some compounds showing efficacy comparable to the standard drug indomethacin. researchgate.net One of the lead compounds, M16, was also found to significantly inhibit the release of pro-inflammatory mediators like TNF-α and IL-6 in macrophage cells and to reduce the expression of the COX-2 enzyme. researchgate.net Similarly, methyl derivatives of flavone (B191248) have been shown to possess anti-inflammatory activity by inhibiting nitric oxide and pro-inflammatory cytokine production in macrophages. mdpi.com

| Compound Class / Name | Assay / Model | Finding | Reference |

| Piperidine Derivative (Compound 8) | DPPH Scavenging | 78% scavenging at 1000 µg/ml | academicjournals.org |

| Piperidine Derivative (Compound 6) | DPPH Scavenging | 49% scavenging at 1000 µg/ml | academicjournals.org |

| Methyl salicylate-piperazine derivative (M16) | Carrageenan-induced paw edema | Activity equal to indomethacin | researchgate.net |

| LPS-stimulated macrophages | Inhibited TNF-α & IL-6 release | researchgate.net | |

| Attenuated COX-2 up-regulation | researchgate.net |

Enzyme Inhibition and Receptor Interaction Studies

The piperidine scaffold is a key component in many molecules designed to interact with specific enzymes and receptors, leading to a desired therapeutic effect. As previously discussed, piperidine derivatives have been developed as potent inhibitors of cancer-related enzymes like EGFR and as ligands for opioid, histamine, and sigma receptors. researchgate.netnih.govnih.gov

Beyond these examples, piperidine derivatives have been explored as inhibitors for other enzymes. For instance, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, showed potent inhibitory activity against the α-amylase enzyme (97.30% inhibition), which is a target in diabetes management. This activity was significantly higher than that of the standard drug acarbose (B1664774) (61.66% inhibition). mdpi.com

The cholinergic system, which uses acetylcholine (B1216132) as its primary neurotransmitter, is a critical target for treating neurological disorders like Alzheimer's disease. A key strategy is the inhibition of enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Research has explored various piperidine-containing structures for their ability to modulate this system. A series of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamine derivatives were synthesized and found to be potent inhibitors of AChE, with activity comparable to the reference drug tetrahydroaminoacridine. nih.gov These compounds were generally more selective for AChE over BChE. The study highlighted that derivatives with smaller substituents on the N-aryl ring were particularly effective at inhibiting AChE in vitro and were superior at elevating acetylcholine levels in the brains of mice. nih.gov Other research has focused on developing multi-target ligands, where a piperidine-containing fragment with anticholinesterase activity is incorporated into a larger hybrid molecule, aiming to address the complex pathology of neurodegenerative diseases. mdpi.com

Alkaloid Chemistry and Biosynthesis Pathways

This compound and its derivatives, particularly in their N-protected forms, serve as valuable building blocks in the synthesis of complex alkaloids. The piperidine motif is a common structural feature in a wide range of natural products, and the ability to introduce and manipulate this ring system is crucial for the total synthesis of these biologically active molecules.

Role in Natural Product Synthesis (e.g., Phenanthroquinolizidine Alkaloids)

Phenanthroquinolizidine alkaloids are a class of natural products known for their significant biological activities, including potential anticancer and antiviral properties. The synthesis of these complex molecules often relies on the strategic use of chiral building blocks to construct the core heterocyclic framework.

One notable application of a derivative of this compound is in the synthesis of D-ring opened phenanthroquinolizidine alkaloid derivatives. Research has shown that Boc-protected methylpiperidine-2-carboxylate can be alkylated with a phenanthryl bromide derivative. This reaction serves as a key step in assembling the carbon skeleton required for these alkaloid analogs. The resulting compound provides a platform for further chemical modifications to explore structure-activity relationships, particularly in the context of antiviral activity against tobacco mosaic virus.

Derivatives as Intermediates in Alkaloid Total Synthesis

The use of this compound derivatives extends to the total synthesis of various alkaloids. The N-Boc protected form, N-Boc-methyl piperidine-2-carboxylate, is a commercially available and versatile intermediate. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions at other positions of the piperidine ring and can be readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.

While a general strategy for the total synthesis of phenanthroquinolizidine alkaloids has been developed that utilizes a different building block approach, the modular nature of alkaloid synthesis suggests that derivatives of this compound could be incorporated into alternative synthetic routes. researchgate.net The piperidine ring is a fundamental component of many alkaloids, and the ability to introduce it with specific stereochemistry and functionality, as offered by chiral derivatives of this compound, is of high value to synthetic chemists.

For instance, in the synthesis of other alkaloid families, such as phenanthroindolizidine alkaloids, the asymmetric deprotonation of N-Boc-pyrrolidine, a related cyclic amino acid derivative, has been a key strategy for establishing the desired stereochemistry. rsc.org A similar approach could conceptually be applied to N-Boc-piperidine derivatives in the synthesis of quinolizidine-containing alkaloids.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies offer insights into the dynamic behavior of Methyl Piperidine-2-carboxylate and its interactions at a molecular level.

Conformational Analysis and Stereochemical Preferences

Computational studies, often employing methods like Density Functional Theory (DFT), are used to determine the relative energies of these conformers. For N-acyl piperidines, such as an N-Boc protected this compound, the substituent at the 2-position (the methyl ester group) may adopt an axial orientation to avoid unfavorable strain with the N-Boc group. rsc.org In contrast, for a simple 2-methylpiperidine (B94953), the equatorial conformer is generally more stable. nih.govacs.org

Studies on related 2-substituted piperidines have shown that the energy difference between axial and equatorial conformers can be influenced by the substituent on the nitrogen atom. For instance, in N-acylpiperidines, a switch from an equatorial to an axial orientation of the 2-substituent can be driven by conformational entropy. nih.gov The presence of different substituents can lead to preferences for specific conformers, such as twist-boat conformations, to minimize steric interactions. rsc.org

Table 1: Conformational Preferences in Substituted Piperidines

| Compound | Favored Conformation of 2-Substituent | Energy Difference (ΔG) | Reference |

| 1,2-dimethylpiperidine | Equatorial | 1.8 kcal/mol | nih.govacs.org |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 kcal/mol | nih.govacs.org |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 kcal/mol | nih.gov |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is crucial for understanding the potential biological targets of this compound and its derivatives.

Docking studies on various piperidine (B6355638) derivatives have been performed to investigate their inhibitory potential against a range of biological targets, including enzymes and receptors. nih.govnih.govrsc.org For example, derivatives of piperidine have been docked into the main protease (Mpro) of SARS-CoV-2 to assess their potential as antiviral agents. nih.gov In such studies, the binding energy, which indicates the strength of the interaction, is calculated. A more negative binding energy suggests a stronger interaction. nih.gov

Similarly, piperidine-based compounds have been evaluated for their affinity towards sigma receptors, which are implicated in various neurological processes. nih.govrsc.org Docking analyses help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site. nih.govnih.gov These studies provide a rational basis for the design of new derivatives with improved binding affinity and selectivity. nih.govnih.gov

Table 2: Example of Molecular Docking Results for Piperidine Derivatives

| Ligand | Target Protein | Binding Energy (kcal/mol) | Reference |

| Piperidine Derivative (P2) | SARS-CoV-2 Mpro | -6.5 | nih.gov |

| Piperidine Derivative (P8) | SARS-CoV-2 Mpro | -7.3 | nih.gov |

| Arylpiperazine Derivative (21) | Androgen Receptor | - | nih.gov |

Note: Specific binding energy for derivative 21 was not provided in the source, but it showed the highest binding affinity (IC50 = 0.65 µM). nih.gov

Prediction of Biological Activity Spectra

Computational tools can predict the likely biological activities of a compound based on its chemical structure. One such method is the Prediction of Activity Spectra for Substances (PASS). The PASS algorithm analyzes the structure of a molecule and provides probabilities for various types of biological activity.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound.

Electronic Structure and Reactivity Predictions

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of molecules. mdpi.commdpi.com These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the enthalpy of formation. mdpi.com

The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. These calculations also help in understanding the nature of chemical bonds within the molecule, such as the degree of p-character in the lone pair of the piperidine nitrogen, which can influence its hybridization and reactivity. nih.govacs.org

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts)

Quantum chemical calculations can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding of atomic nuclei within a molecule, it is possible to predict its NMR spectrum. nih.gov

These simulations are powerful tools for structure elucidation and for interpreting experimental NMR data. The accuracy of predicted chemical shifts can be improved by considering the dynamic nature of the molecule through molecular dynamics (MD) simulations. nih.gov For conformationally flexible molecules like this compound, averaging the calculated shifts over an ensemble of conformations from an MD trajectory can provide results that are in better agreement with experimental observations. nih.govnih.gov Various software packages and protocols are available to perform these calculations, often showing good correlation with experimental ¹H and ¹³C NMR data. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling (Computational Aspects)

Computational modeling serves as a powerful tool in the early stages of drug discovery to predict the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a molecule. arabjchem.org This approach helps in prioritizing lead compounds and reducing the likelihood of late-stage failures in drug development. researchgate.net For this compound, various computational tools and methodologies can be employed to simulate its behavior.

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for evaluating the drug-like properties of a compound. sciensage.info Predictive models, often based on machine learning algorithms and extensive databases of known compounds, can estimate a range of pharmacokinetic parameters. nih.govuq.edu.au For this compound, with the SMILES notation COC(=O)C1CCCCN1, several key ADME properties can be predicted using established web-based tools like SwissADME and pkCSM. mdpi.comuq.edu.auresearchgate.net

The predicted ADME profile of this compound suggests a favorable pharmacokinetic profile for a potential drug candidate. These predictions are based on a combination of physicochemical properties and established models of biological transport and metabolism.

Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation | Computational Tool/Method |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight | 143.18 g/mol | Low molecular weight, favorable for absorption. | PubChem nih.gov |

| LogP (Lipophilicity) | 0.3 | Optimal lipophilicity for cell membrane permeability. | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Good potential for oral bioavailability. | PubChem nih.gov |

| Absorption | |||

| Water Solubility (LogS) | -1.5 to -2.0 | Moderately soluble. | SwissADME, pkCSM researchgate.net |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. | SwissADME mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal absorption. | pkCSM nih.gov |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. | SwissADME mdpi.com |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the blood-brain barrier. | SwissADME mdpi.com |

| CNS Permeability | Predicted to be permeable. | May have effects on the central nervous system. | pkCSM uq.edu.au |

| Metabolism | |||

| Cytochrome P450 (CYP) Inhibition | Likely none | Low potential for drug-drug interactions via CYP inhibition. | SwissADME, pkCSM uq.edu.au |

| Excretion | |||

| Total Clearance | Not available | - | - |

| Renal OCT2 Substrate | Not available | - | - |

Computational pharmacodynamics aims to predict how a compound will interact with biological targets, such as receptors and enzymes, at a molecular level. ysu.am This is often achieved through techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This method can provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Based on the structural similarity of the piperidine-2-carboxylic acid scaffold to known N-methyl-D-aspartate (NMDA) receptor antagonists, it is hypothesized that this compound could interact with the ligand-binding domain of the NMDA receptor. nih.govnih.gov A molecular docking study could be performed using the crystal structure of the NMDA receptor (e.g., PDB ID: 5UN1) to predict the binding mode of this compound. nih.gov The results would likely show the carboxylate group forming key interactions with charged residues in the binding pocket, while the piperidine ring occupies a hydrophobic pocket. rsc.org

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. arabjchem.orgresearchgate.net 2D-QSAR models use simpler descriptors, while 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build more detailed predictive models. researchgate.net

For a series of piperidine-2-carboxylate derivatives, a QSAR study could be conducted to understand the structural requirements for a specific biological activity, such as the inhibition of a particular enzyme or binding to a receptor. ysu.am By analyzing a set of these derivatives with known activities, a predictive QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives, including this compound, and to guide the design of more potent compounds. arabjchem.org

Pharmacophore Modeling:

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Pharmacophore models can be generated based on a set of active ligands or from the ligand-binding site of a known receptor structure. nih.gov

A pharmacophore model for a specific target of interest, such as the NMDA receptor or a particular enzyme, could be developed based on known inhibitors that share the piperidine-2-carboxylate scaffold. nih.govnih.gov This model would highlight the essential chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, required for biological activity. This compound could then be mapped onto this pharmacophore to assess its potential for interacting with the target. nih.gov

Potential Computational Pharmacodynamic Investigations for this compound

| Methodology | Potential Target | Objective | Expected Outcome |

|---|---|---|---|

| Molecular Docking | NMDA Receptor | To predict the binding mode and affinity. | Identification of key interacting residues and estimation of binding energy. nih.govrsc.org |

| Anaplastic Lymphoma Kinase (ALK) | To evaluate potential as an ALK inhibitor. | Prediction of binding pose within the ATP-binding site. arabjchem.org | |

| 3D-QSAR | A series of piperidine-2-carboxylate derivatives | To develop a predictive model for biological activity. | A statistically robust model correlating structural features with activity. researchgate.net |

| Pharmacophore Modeling | NMDA Receptor Antagonists | To identify essential features for receptor binding. | A 3D arrangement of chemical features necessary for antagonism. nih.gov |

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl Piperidine-2-carboxylate. By analyzing the interaction of the compound with electromagnetic radiation, researchers can confirm the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR are routinely employed to map out the carbon-hydrogen framework of the molecule. nih.gov

In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. The protons on the piperidine (B6355638) ring typically appear as a series of complex multiplets in the upfield region, while the methyl ester protons resonate as a distinct singlet.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2 | ~3.4 - 3.6 | Multiplet | CH |

| H-6 (axial) | ~2.6 - 2.8 | Multiplet | CH₂ |

| H-6 (equatorial) | ~3.0 - 3.2 | Multiplet | CH₂ |

| H-3, H-4, H-5 | ~1.4 - 1.9 | Multiplets | CH₂ |

| N-H | Variable (broad) | Singlet | NH |

| O-CH₃ | ~3.7 | Singlet | CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| C=O | ~173 | Carbonyl | |

| C-2 | ~58 | CH | |

| C-6 | ~46 | CH₂ | |

| O-CH₃ | ~52 | Methyl | |

| C-3 | ~29 | CH₂ | |

| C-5 | ~25 | CH₂ | |

| C-4 | ~23 | CH₂ |

Note: Predicted values are based on typical ranges for similar piperidine ester structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and various fragment ions are detected.

The molecular weight of this compound is 143.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass (143.0946 g/mol ), which confirms the molecular formula, C₇H₁₃NO₂. nih.govchemsrc.com

The fragmentation of this compound is predictable. Key fragmentation pathways include the loss of the methoxycarbonyl group (-•COOCH₃) or the methoxy (B1213986) group (-•OCH₃), leading to prominent peaks in the spectrum. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for piperidine derivatives. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₁₀NO]⁺ | Loss of •OCH₃ |

| 84 | [C₅H₁₀N]⁺ | Loss of •COOCH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. A key feature is the strong absorption band of the ester carbonyl group (C=O) stretch. The N-H bond of the secondary amine in the piperidine ring also gives a characteristic absorption. While a specific published spectrum for this compound is not available, data from related compounds and general spectroscopic principles allow for an accurate prediction of its IR profile. rsc.orgnist.govchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 | Medium, often broad |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (ester) | Stretch | 1735 - 1750 | Strong |

| C-O (ester) | Stretch | 1150 - 1250 | Strong |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, for its purification, and for assessing its purity. These methods are also crucial for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. It is used to determine the purity of a sample and can be adapted for preparative scale separations.

For purity assessment, reversed-phase HPLC (RP-HPLC) is commonly used. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Additives such as trifluoroacetic acid (TFA) or heptafluorobutyric acid may be used to improve peak shape and retention for amine-containing compounds. researchgate.net

As this compound is a chiral molecule, chiral HPLC is essential for separating its (R)- and (S)-enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chirobiotic® columns), are often effective for resolving the enantiomers of piperidine derivatives. nih.govresearchgate.netsigmaaldrich.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving separation. nih.gov

Table 4: Typical HPLC Conditions for this compound Analysis

| Parameter | Reversed-Phase (Purity) | Chiral Separation (Enantiomers) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | Hexane/Ethanol, Methanol, or Acetonitrile-based |

| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV (at low wavelength, e.g., 210 nm) or CAD | UV (e.g., 220 nm or 254 nm) |

| Temperature | Ambient to 40 °C | Often controlled, e.g., 25 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of reactions involving this compound, to identify compounds present in a mixture, and to determine the appropriate solvent system for column chromatography purification.

A small spot of the sample is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (the eluent or mobile phase). The eluent ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For a relatively polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For piperidine derivatives, R_f values are often reported in solvent systems such as ethyl acetate/hexanes. nih.gov Visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin (B49086) for amine-containing compounds.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-Methyl Piperidine-2-carboxylate |

| (S)-Methyl Piperidine-2-carboxylate |

| Acetonitrile |

| Dichloromethane |

| Ethyl acetate |

| Ethanol |

| Hexane |

| Heptafluorobutyric acid |

| Isopropanol |

| Methanol |

| Ninhydrin |

| Potassium permanganate |

Stereochemical Analysis (e.g., Enantiomeric Excess Determination)

The stereochemical purity of this compound and its derivatives is a critical parameter, particularly in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly. The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) relies on a variety of sophisticated analytical techniques capable of distinguishing between stereoisomers.

Key methodologies for the stereochemical analysis of piperidine-based compounds involve chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical methods. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a prevalent and powerful technique for separating enantiomers and quantifying their relative amounts. For instance, chiral columns like Chiralpak have been successfully employed for the baseline separation of enantiomers of various piperidine-containing compounds, such as the antihistamine carbinoxamine, achieving high resolution. rsc.org In studies involving the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, chiral stationary-phase HPLC is the standard method for determining the enantiomeric ratio of the products and the recovered starting materials. whiterose.ac.uk This technique was used to confirm an enhanced enantiomeric ratio of 99:1 after a purification process involving recrystallization. whiterose.ac.uk

NMR spectroscopy offers another avenue for determining stereochemical purity. The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), converts a pair of enantiomers into diastereomers. nih.gov These diastereomeric derivatives exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov Furthermore, for diastereomeric compounds, standard ¹H NMR spectroscopy is often sufficient to determine the diastereomeric ratio by analyzing the integration of well-resolved signals corresponding to each diastereomer. rsc.orgwhiterose.ac.uk

Advanced chiroptical and spectroscopic methods combined with chemometrics are also emerging as powerful tools. Techniques such as Circular Dichroism (CD) spectroscopy can be used to develop multivariate regression models that predict the complete stereoisomeric composition of a sample, thereby determining both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org Similarly, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy has been used in conjunction with guest-host complexes and chemometric data analysis to determine the enantiomeric excess of piperidine-containing drug substances. nih.govscilit.com This approach relies on measuring the subtle spectral changes that occur upon the formation of diastereomeric complexes between the chiral analyte and a chiral host. nih.govscilit.com

The selection of a specific analytical method depends on the nature of the compound, the complexity of the mixture, and the required level of accuracy.

Research Findings on Stereochemical Analysis of Piperidine Derivatives

| Compound Class | Analytical Technique | Type of Analysis | Key Findings | Reference |

|---|---|---|---|---|

| N-Boc-2-aryl-4-methylenepiperidines | Chiral Stationary-Phase HPLC | Enantiomeric Ratio (er) | Effective for determining the success of kinetic resolution. An er of 99:1 was confirmed after recrystallization. | whiterose.ac.uk |

| M3 Antagonist Drug Substance (Piperidine derivative) | ATR-IR Spectroscopy with Chemometrics | Enantiomeric Excess (ee) | Demonstrated chiral recognition through diastereomeric complex formation, with a standard error of prediction of 1.3 ee%. | nih.govscilit.com |

| α-Methyl-β-hydroxy-carboxylic acids | Circular Dichroism (CD) Spectroscopy with Multivariate Regression | Enantiomeric & Diastereomeric Excess (ee & de) | Enabled rapid and accurate determination of complete stereoisomer speciation without chiral chromatography. | rsc.org |

| Carbinoxamine (Antihistamine) | HPLC with Chiralpak ID column | Enantioselective Separation | Achieved baseline separation of enantiomers with a resolution of 3.82. | rsc.org |

| Di-substituted N-benzyl piperidines | ¹H NMR Spectroscopy | Diastereomeric Ratio (dr) | The dr was determined from the ¹H NMR spectrum of the crude reaction product by analyzing coupling constants. | rsc.orgwhiterose.ac.uk |

| Alcohols and Amines (in P2Y14R antagonist synthesis) | NMR with Chiral Derivatizing Agent (Mosher's acid esters) | Enantiomeric Composition | Used to determine the enantiomeric composition via analysis of diastereomeric esters. | nih.gov |

Q & A

Q. What are the standard synthetic routes for Methyl Piperidine-2-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclization or esterification reactions. A common method involves reacting piperidine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Key parameters include:

- Temperature control : Excess heat can lead to racemization or decomposition.

- Catalyst selection : Acidic resins or ionic liquids may improve selectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to remove residuals . Yields range from 25% to 41% depending on substituent steric effects, as observed in analogous piperidine derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, piperidine ring protons appear as multiplet signals between δ 1.5–3.5 ppm, while the ester carbonyl resonates near δ 170 ppm .

- LC/MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 188.1) and detects impurities .

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL or ORTEP-3, which model thermal ellipsoids and hydrogen bonding .

Q. How does the piperidine ring’s conformation affect this compound’s reactivity?

The chair or boat conformation of the piperidine ring influences steric accessibility of the ester group. Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring distortion, with Δ values >0.5 Å indicating significant non-planarity. This impacts nucleophilic attack at the carbonyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between computed and observed NMR shifts often arise from dynamic effects (e.g., ring flipping) or solvent polarity. Solutions include:

- Variable-temperature NMR : Identifies conformational equilibria by tracking signal coalescence .

- DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental data .

- Crystallographic validation : Resolve ambiguities using high-resolution X-ray data (R-factor < 0.05) .

Q. How can computational methods predict this compound’s bioactivity?

- Docking studies : Simulate binding to targets like dopamine receptors using AutoDock Vina. The ester group’s orientation in the active site correlates with affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- ADMET prediction : Tools like SwissADME estimate logP (~1.5) and BBB permeability, guiding lead optimization .

Q. What experimental designs optimize enantioselective synthesis of this compound derivatives?

- Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclization, achieving enantiomeric excess (ee) >90% .

- Catalytic asymmetric hydrogenation : Pd/C with chiral ligands (e.g., BINAP) reduces ketone intermediates stereoselectively .

- Kinetic resolution : Lipases (e.g., Candida antarctica) hydrolyze racemic esters, enriching desired enantiomers .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.